![molecular formula C18H12N4O5S B14727738 4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate CAS No. 5743-20-4](/img/structure/B14727738.png)
4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a nitrobenzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,3,4-oxadiazole ring.
Thioether Formation: The oxadiazole derivative is then reacted with a suitable thiol to introduce the sulfanyl group.
Alkyne Introduction: The resulting compound is further reacted with a bromoalkyne to introduce the but-2-ynyl group.
Esterification: Finally, the compound is esterified with 4-nitrobenzoic acid to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) and sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution and organolithium compounds for nucleophilic substitution are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate involves its interaction with various molecular targets:
類似化合物との比較
Similar Compounds
1,3,4-Oxadiazole Derivatives: Compounds such as 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol share structural similarities and exhibit similar biological activities.
Pyridine Derivatives: Compounds like 2-(pyridin-4-yl)-1,3,4-oxadiazole have comparable properties and applications.
Uniqueness
4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
5743-20-4 |
|---|---|
分子式 |
C18H12N4O5S |
分子量 |
396.4 g/mol |
IUPAC名 |
4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-nitrobenzoate |
InChI |
InChI=1S/C18H12N4O5S/c23-17(14-3-5-15(6-4-14)22(24)25)26-11-1-2-12-28-18-21-20-16(27-18)13-7-9-19-10-8-13/h3-10H,11-12H2 |
InChIキー |
YSLSNZUQZUCKFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)OCC#CCSC2=NN=C(O2)C3=CC=NC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


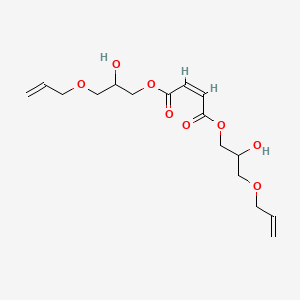

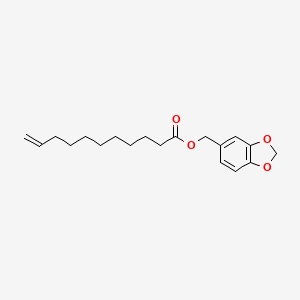
![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
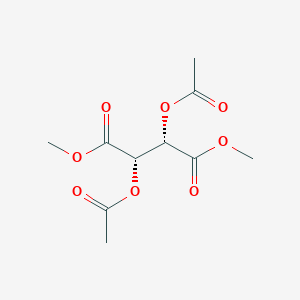
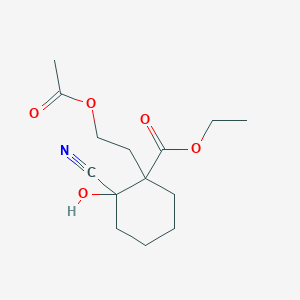


![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)
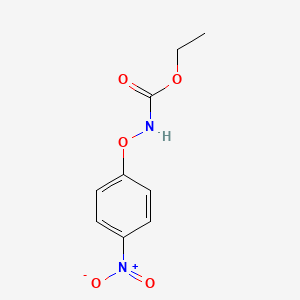



![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)
